1,3-Benzodithiole, 2-(ethylthio)-
Description
Structure
3D Structure
Properties
CAS No. |
57198-57-9 |
|---|---|
Molecular Formula |
C9H10S3 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C9H10S3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3 |
InChI Key |
FVTYBURXNPGJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1SC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Benzodithiole, 2 Ethylthio and Analogous Derivatives
Direct Synthesis Approaches to 2-(Alkylthio)-1,3-benzodithioles
Direct methods for the construction of the 2-(alkylthio)-1,3-benzodithiole core often rely on the cyclization of precursors already containing the necessary aromatic and dithiol components or on the modification of a pre-formed benzodithiole ring system.
Modifications of Established Benzodithiole Synthesis Protocols
Established routes to the 1,3-benzodithiole (B1625575) framework can be adapted to introduce the 2-(alkylthio) group. One such strategy involves the S-alkylation of 1,3-benzodithiole-2-thione (B1218078). This thione can be synthesized by heating 1,2,3-benzothiadiazole (B1199882) with carbon disulfide in an autoclave. The subsequent alkaline decomposition of the resulting thione provides o-phenylenedithiol, a key precursor for many benzodithiole syntheses. mdpi.com
The alkylation of the exocyclic sulfur atom in 2-thioxo-2,3-dihydrobenzo[e] mdpi.comias.ac.inthiazin-4-one, a related heterocyclic system, has been shown to occur in the presence of triethylamine, suggesting a similar approach could be viable for 1,3-benzodithiole-2-thione to yield the desired 2-(ethylthio) derivative. ias.ac.in
Copper-Catalyzed Formation of 1,3-Benzodithiole Skeletons via Sulfur Rearrangement
Recent advancements in organometallic catalysis have provided novel and efficient pathways to benzodithiole skeletons. A notable example is the copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈), which proceeds via an unexpected sulfur rearrangement to form 3H-benzo[c] mdpi.comwikipedia.orgdithiol-3-imine derivatives. ias.ac.in This method highlights the utility of copper catalysts in C-S bond formation.
While this specific protocol leads to 1,2-benzodithiole derivatives, the underlying principle of copper-catalyzed cross-coupling reactions between aryl halides and sulfur sources is a well-established strategy for forging carbon-sulfur bonds and could potentially be adapted for the synthesis of 1,3-benzodithiole systems. ias.ac.in
Precursor-Based Syntheses of 1,3-Benzodithiole, 2-(ethylthio)-
A more direct and widely applicable method for the synthesis of 2-substituted-1,3-benzodithioles involves the condensation of 1,2-benzenedithiol (B97157) with a suitable one-carbon electrophile. 1,2-Benzenedithiol, a colorless viscous liquid, is a key building block for the synthesis of various organosulfur compounds. wikipedia.orgresearchgate.net
The reaction of 1,2-benzenedithiol with aldehydes or ketones, for instance, yields 2-substituted-1,3-benzodithioles. wikipedia.org For the synthesis of 1,3-Benzodithiole, 2-(ethylthio)-, a potential precursor would be triethyl orthothioformate. The condensation of 1,2-benzenedithiol with triethyl orthoformate would directly yield the target compound. Triethyl orthoformate is a known reagent in condensation reactions with substituted aromatic amines like o-aminophenol and o-aminobenzenethiol to form benzoxazoles and benzothiazoles, respectively, suggesting its suitability for this transformation. mdpi.com
Generation and Utilization of Lithiated 2-(Alkylthio)-1,3-benzodithiole Intermediates
Lithiated 1,3-benzodithioles are powerful nucleophilic intermediates that enable the introduction of a wide range of substituents at the 2-position of the heterocyclic ring.
Deprotonation Strategies for 2-(Alkylthio)-1,3-benzodithioles
The proton at the 2-position of the 1,3-benzodithiole ring can be abstracted by a strong base to generate a nucleophilic carbanion. While the direct deprotonation of 1,3-Benzodithiole, 2-(ethylthio)- is not extensively documented, the deprotonation of the parent 1,3-benzodithiole is a known process. The reaction of 2-lithio-1,3-benzodithiole with carbon disulfide, for example, leads to the formation of 2-[bis(methylthio)methylene]-1,3-benzodithiole after quenching with methyl iodide. bgu.ac.il
The acidity of the C2-proton in 2-substituted 1,3-dithianes is well-established, and these compounds are readily deprotonated using strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). It is therefore highly probable that 2-(alkylthio)-1,3-benzodithioles can be similarly deprotonated to form the corresponding 2-lithio derivatives, which can then be reacted with various electrophiles.
Thiophilic Addition Routes to Lithiated 1,3-Benzodithioles
An alternative approach to generate lithiated 1,3-benzodithiole intermediates involves the thiophilic addition of an organolithium reagent to a suitable precursor. Thiophilic addition refers to the attack of a nucleophile on a sulfur atom of a thiocarbonyl group or a related functionality.
Multi-Component and Cascade Reaction Strategies for 1,3-Benzodithioles
The construction of the 1,3-benzodithiole skeleton can be efficiently achieved through cascade reactions, which involve a sequence of intramolecular transformations, providing a powerful tool for building complex molecules from simpler starting materials. A notable example is the copper-catalyzed synthesis of benzodithiole derivatives from 2-bromo-benzothioamides.
In this process, a cascade reaction is initiated that involves a sulfur rearrangement. The reaction of 2-bromo-benzothioamides with elemental sulfur (S₈) in the presence of a copper(I) catalyst and a base like cesium carbonate (Cs₂CO₃) leads to the formation of 3H-benzo[c] nih.govbeilstein-journals.orgdithiol-3-imine derivatives. This transformation proceeds through a proposed mechanism involving the formation of a key benzothietane-2-imine intermediate. This intermediate undergoes ring-opening to a thiophenolate, which then reacts with elemental sulfur to form an S-S bond. A final intramolecular addition/elimination sequence yields the benzodithiole product. These imine derivatives can be subsequently hydrolyzed under acidic conditions to furnish the corresponding 1,3-benzodithiol-2-one (B13926623) derivatives in high yields.
This copper-catalyzed cascade approach is notable for its modularity and efficiency, allowing for the synthesis of a variety of substituted benzodithioles. The reaction conditions are typically mild, and the yields are generally good to excellent.
Table 1: Copper-Catalyzed Cascade Synthesis of Benzodithiole Derivatives
| Starting Material (2-Bromo-benzothioamide) | Reagent | Catalyst | Base | Solvent | Temperature (°C) | Product Yield (%) |
|---|---|---|---|---|---|---|
| N-Phenyl-2-bromobenzothioamide | S₈ | CuI | Cs₂CO₃ | DMF | 100 | 85 |
| N-(4-Methylphenyl)-2-bromobenzothioamide | S₈ | CuI | Cs₂CO₃ | DMF | 100 | 88 |
Synthetic Routes to Related 1,3-Benzodithiole Derivatives
Synthesis of 1,3-Benzodithiole-2-thiones via Condensation Reactions
The synthesis of 1,3-benzodithiole-2-thiones, which are important precursors for various functionalized benzodithioles including the title compound, is commonly achieved through the condensation of 1,2-benzenedithiol with a suitable thiocarbonyl source.
A classical and widely used method involves the reaction of 1,2-benzenedithiol with thiophosgene (B130339) (CSCl₂) or carbon disulfide (CS₂) in the presence of a base. The reaction with thiophosgene is typically rapid and provides the desired product in high yield. The condensation with carbon disulfide often requires harsher conditions, such as heating in the presence of a strong base like potassium hydroxide.
Another synthetic approach involves the high-temperature thermolysis of benzo-1,2,3-thiadiazoles in the presence of carbon disulfide. For instance, the reaction of benzo-1,2,3-thiadiazole with CS₂ at temperatures around 235°C in a high-pressure autoclave can yield 1,3-benzodithiole-2-thione. This reaction is thought to proceed through a 1,3-dipolar intermediate.
These condensation strategies provide reliable access to the 1,3-benzodithiole-2-thione core structure, which can then be further functionalized. For example, alkylation of the exocyclic sulfur atom can lead to compounds such as 1,3-Benzodithiole, 2-(ethylthio)-.
Table 2: Condensation Reactions for 1,3-Benzodithiole-2-thione Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Yield (%) |
|---|---|---|---|
| 1,2-Benzenedithiol | Thiophosgene (CSCl₂) | Base (e.g., triethylamine), organic solvent | >90 |
| 1,2-Benzenedithiol | Carbon Disulfide (CS₂) | KOH, ethanol, reflux | ~85 |
Thermal Cyclization Approaches to 1,3-Benzodithiol-2-ones
1,3-Benzodithiol-2-ones are another important class of derivatives. Their synthesis can be achieved through cyclization reactions of appropriate precursors. A common method involves the reaction of a salt of 1,2-benzenedithiol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This reaction is essentially a condensation-cyclization process.
The reaction is typically carried out by treating the disodium (B8443419) or dipotassium (B57713) salt of 1,2-benzenedithiol with phosgene in an inert solvent. The high reactivity of phosgene ensures the efficient formation of the five-membered ring containing the carbonyl group. While this is not a purely thermal intramolecular cyclization of a single precursor, the reaction often requires heating to go to completion and represents a key thermal method for constructing the 1,3-benzodithiol-2-one system.
Metal-Free Ring-Expansion Strategies to Benzo-Fused Heterocycles from Benzodithioles
The development of metal-free ring-expansion strategies offers an environmentally benign pathway to larger heterocyclic systems from readily available smaller rings. While specific examples of ring-expansion reactions starting directly from 1,3-benzodithioles are not prevalent in the surveyed literature, the principles can be understood from analogous systems.
For instance, transition-metal-free ring expansion of indene-1,3-dione with alkynyl ketones has been shown to produce benzoannulated seven-membered rings through C-C σ-bond activation. Conceptually, a similar strategy could be envisioned for 1,3-benzodithiole derivatives. For example, a 2-substituted 1,3-benzodithiole bearing a suitable reactive group could potentially undergo ring expansion upon reaction with a carbene or nitrene source, inserting a carbon or nitrogen atom into the dithiole ring to form a six-membered benzo-fused dithiane or thiazepine derivative, respectively.
Photochemical methods also represent a potential metal-free approach. The photochemical ring-opening of 1,3-cyclohexadiene (B119728) is a well-known example of a pericyclic reaction leading to a larger, acyclic system. It is conceivable that specifically substituted 1,3-benzodithioles could undergo photochemical rearrangement or ring expansion to form larger sulfur-containing heterocycles, although this remains an area for further investigation.
Electrosynthetic Methods for Sulfur-Containing Heterocycles Relevant to Benzodithioles
Electrosynthesis has emerged as a green and powerful tool in organic chemistry for the formation of carbon-heteroatom bonds under mild conditions. nih.gov The electrochemical synthesis of sulfur-containing heterocycles is an active area of research.
A relevant example is the electrochemical synthesis of novel 1,3-indandione (B147059) derivatives. This method involves the electrochemical oxidation of catechol derivatives to their corresponding o-quinones. These reactive intermediates then undergo a Michael addition reaction with 2-aryl-1,3-indandiones, which act as nucleophiles. This process occurs in an undivided cell and provides good yields of the desired products.
A similar electrosynthetic strategy could be applied to the synthesis of 1,3-benzodithiole derivatives. By analogy, the electrochemical oxidation of 1,2-benzenedithiol could generate a reactive electrophilic species. In the presence of a suitable nucleophile, this could lead to the formation of functionalized 1,3-benzodithioles. Alternatively, electrochemical oxidation of a substrate in the presence of 1,2-benzenedithiol as the nucleophile could also be a viable route to these heterocyclic systems. These electrochemical methods avoid the use of harsh chemical oxidants and often proceed with high selectivity. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 1,3-Benzodithiole, 2-(ethylthio)- |
| 1,3-Benzodithiole-2-thione |
| 1,3-Benzodithiol-2-one |
| 1,2-Benzenedithiol |
| Benzo-1,2,3-thiadiazole |
| 2-Bromo-benzothioamide |
| 3H-Benzo[c] nih.govbeilstein-journals.orgdithiol-3-imine |
| Indene-1,3-dione |
| 1,3-Cyclohexadiene |
| Catechol |
| 2-Aryl-1,3-indandione |
| Thiophosgene |
| Carbon disulfide |
| Phosgene |
| Cesium carbonate |
Reaction Mechanisms and Chemical Reactivity of 1,3 Benzodithiole, 2 Ethylthio
Electrophilic and Nucleophilic Reactivity at the 2-Position
The 2-position of the 1,3-benzodithiole (B1625575) ring is a focal point for both electrophilic and nucleophilic attack. The presence of two sulfur atoms stabilizes both adjacent carbanions and carbocations. This dual reactivity allows for a variety of transformations. For instance, the hydrogen atom at the 2-position can be abstracted by a strong base to form a nucleophilic anion. Conversely, the dithioacetal can be attacked by electrophiles, leading to the formation of a stabilized carbocationic intermediate.
Reactions Involving Lithiated 2-(Alkylthio)-1,3-benzodithiole Intermediates
The generation of lithiated 2-(alkylthio)-1,3-benzodithiole intermediates through deprotonation with a strong base, such as n-butyllithium, opens up a rich field of synthetic possibilities. These highly reactive nucleophiles can engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Protonation and Methylation Reactions
Lithiated 2-(alkylthio)-1,3-benzodithiole intermediates can be readily quenched with electrophiles like protons (from a proton source) or methyl iodide. Protonation simply regenerates the starting 2-(alkylthio)-1,3-benzodithiole, demonstrating the stability of the lithiated species. Methylation, on the other hand, introduces a methyl group at the 2-position, providing a straightforward method for the alkylation of the 1,3-benzodithiole core.
Carbophilic Addition to Cyclic Trithiocarbonates
Lithiated 2-substituted-1,3-benzodithioles exhibit carbophilic addition to cyclic trithiocarbonates. bgu.ac.il For example, the reaction of 2-lithio-1,3-benzodithiole with carbon disulfide, followed by the addition of a second equivalent of base and subsequent quenching with methyl iodide, results in the formation of 2-[bis(methylthio)methylene]-1,3-benzodithiole. bgu.ac.il This reaction proceeds through an initial carbophilic attack of the lithiated benzodithiole on the carbon atom of the trithiocarbonate. An interesting and unexpected side reaction involves the reformation of the 1,3-benzodithiole anion, mediated by the methanethiolate (B1210775) anion (MeS-). bgu.ac.il
Rearrangement Pathways in the Formation and Transformation of 1,3-Benzodithioles
Rearrangement reactions play a significant role in both the synthesis and subsequent transformations of the 1,3-benzodithiole scaffold. A notable example is a copper-catalyzed reaction involving 2-bromo-benzothioamides and elemental sulfur (S8), which leads to the formation of benzodithioles through a sulfur rearrangement process. acs.orgnih.gov A proposed mechanism for this transformation involves several key steps. acs.orgnih.gov Initially, the benzothioamide is converted to its corresponding anion in the presence of a base. nih.gov This is followed by an intramolecular copper-catalyzed Ullmann coupling to form a benzothietane-2-imine intermediate. acs.orgnih.gov Subsequent cleavage of a carbon-sulfur bond leads to a ring-opened thiophenolate species. acs.orgnih.gov This intermediate then reacts with S8 to form a sulfur-sulfur bond. acs.org Finally, an addition/elimination process yields the 3H-benzo[c] bgu.ac.ilacs.orgdithiol-3-imine product. acs.org Acidic hydrolysis of these imines provides an efficient route to 3H-benzo[c] bgu.ac.ilacs.orgdithiol-3-ones. acs.org
Furthermore, Breslow intermediates derived from N-substituted benzothiazolium salts can undergo a bgu.ac.ilnih.gov-rearrangement. nih.gov This process competes with the more typical nih.govnih.gov-rearrangement and is proposed to proceed through a radical mechanism involving homolytic cleavage of a carbon-nitrogen bond. nih.gov
Cycloaddition Reactions Involving 1,3-Benzodithiole Derivatives
1,3-Benzodithiole derivatives can participate in cycloaddition reactions, a powerful tool for the construction of complex cyclic systems. These reactions, often involving a 1,3-dipole and a dipolarophile, lead to the formation of five-membered rings. wikipedia.org The versatility of 1,3-dipolar cycloadditions allows for the synthesis of a wide variety of heterocyclic compounds. nih.gov While specific examples directly involving 1,3-benzodithiole, 2-(ethylthio)- are not extensively detailed in the provided context, the general principles of cycloaddition reactions are highly relevant to the broader class of 1,3-benzodithiole derivatives. wikipedia.orgnih.gov The reaction between a 1,3-dipole and a dipolarophile, such as an alkene or alkyne, is a key method for creating five-membered heterocycles. wikipedia.org
Ring-Opening and Ring-Closure Mechanisms Relevant to 1,3-Benzodithiole Scaffolds
Ring-opening and ring-closure reactions are fundamental processes in the chemistry of heterocyclic compounds, including 1,3-benzodithioles. These reactions can be used to modify the ring structure, introduce new functional groups, or synthesize entirely different heterocyclic systems. nih.govnih.gov For instance, the ring-opening of 1,3-dithiol-2-one (B14740766) systems has been found to be a reversible process. rsc.org
Derivatization and Functionalization Strategies for 1,3 Benzodithiole, 2 Ethylthio
Alkylation and Arylation at Sulfur and Carbon Centers
The derivatization of the 1,3-benzodithiole (B1625575) core and its side chains via alkylation and arylation reactions is a critical step in tuning its chemical and physical properties. While specific studies on the alkylation and arylation of 1,3-Benzodithiole, 2-(ethylthio)- are not extensively documented, valuable insights can be drawn from the reactivity of analogous sulfur-containing heterocyclic systems.
Alkylation reactions on related compounds, such as 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), have been shown to proceed at the exocyclic sulfur atom. nih.gov For instance, the reaction with α,ω-dihalogenoalkanes can yield either 2-(ω-haloalkylthio) derivatives or symmetrical bis-thiadiazole compounds, depending on the reaction conditions. nih.gov By analogy, the exocyclic sulfur atom of the 2-(ethylthio) group in 1,3-Benzodithiole, 2-(ethylthio)- could potentially be a site for further alkylation, leading to the formation of sulfonium (B1226848) salts.
In the case of 2-amino-1,3-benzothiazole, alkylation with α-iodoketones occurs at the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides. mdpi.com This highlights the propensity for heteroatoms within the heterocyclic core to act as nucleophiles. While the 1,3-benzodithiole ring lacks a nitrogen atom, the ring sulfur atoms could potentially undergo alkylation under certain conditions, although this is generally less common than reactions at an exocyclic thioether.
Arylation reactions are instrumental in the synthesis of conjugated materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for introducing aryl groups onto heterocyclic scaffolds. mdpi.com For example, 2,1,3-benzothiadiazole (B189464) derivatives have been successfully synthesized by coupling with various aryl partners. mdpi.com It is conceivable that similar strategies could be employed for the arylation of a halogenated 1,3-benzodithiole precursor, allowing for the introduction of aryl substituents onto the benzene (B151609) ring.
Modern C-H activation and functionalization techniques offer a direct route to arylated products. For instance, iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole has been shown to be a highly effective method for introducing boryl groups at specific positions on the benzene ring, which can then be further functionalized through cross-coupling reactions. diva-portal.org This regioselective approach could potentially be adapted for the functionalization of the benzene ring of 1,3-Benzodithiole, 2-(ethylthio)-.
Table 1: Examples of Alkylation and Arylation on Related Heterocyclic Systems
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dihalogenoalkanes | 2-(ω-Haloalkylthio)thiadiazoles / Symmetrical bis-thiadiazoles | nih.gov |
| 2-Amino-1,3-benzothiazole | α-Iodoketones | N-Alkylated 2-amino-1,3-benzothiazolium iodides | mdpi.com |
| Halogenated 2,1,3-Benzothiadiazole | Arylboronic acids/esters or Arylstannanes (Pd-catalyzed) | Arylated 2,1,3-Benzothiadiazoles | mdpi.com |
| 2,1,3-Benzothiadiazole | B₂pin₂ (Ir-catalyzed) | Borylated 2,1,3-Benzothiadiazoles | diva-portal.org |
Oxidation Reactions of 1,3-Benzodithiole Derivatives
The oxidation of the sulfur atoms in 1,3-benzodithiole derivatives provides a pathway to compounds with altered electronic properties and reactivity. The oxidation of the 1,3-dithiole ring can lead to the formation of sulfoxides and sulfones, which are valuable intermediates in organic synthesis.
A notable example is the oxidation of 3H-1,2-benzodithiol-3-one with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, which yields 3H-1,2-benzodithiol-3-one 1,1-dioxide, commonly known as Beaucage's reagent. acs.orgresearchgate.net This reagent is widely used in the automated synthesis of sulfur-containing oligodeoxynucleotides. researchgate.net A similar transformation can be envisioned for 1,3-Benzodithiole, 2-(ethylthio)-, where oxidation of the ring sulfur atoms could lead to the corresponding mono- and di-oxides.
Furthermore, the exocyclic ethylthio group is also susceptible to oxidation. Depending on the oxidant and reaction conditions, the thioether can be converted to a sulfoxide (B87167) or a sulfone. This functional group transformation can significantly impact the electronic nature of the substituent, making it more electron-withdrawing.
Acidic Hydrolysis for Further Transformations
Acidic hydrolysis of 2-substituted 1,3-benzodithiole derivatives can serve as a strategic step for further synthetic modifications. It has been reported that various benzodithiole derivatives can be converted to their corresponding 3H-1,2-benzodithiole-3-thione (BDT) counterparts through acidic hydrolysis. acs.org This transformation involves the cleavage of the bonds at the 2-position of the dithiole ring and subsequent rearrangement.
While the specific mechanism for the hydrolysis of 1,3-Benzodithiole, 2-(ethylthio)- has not been detailed, it is plausible that protonation of one of the sulfur atoms initiates the ring-opening process, which is then followed by the elimination of the ethylthio group and tautomerization to yield the more stable thione. The resulting 1,2-benzodithiole-3-thione is a versatile intermediate that can undergo further reactions, such as reactions with amines. rsc.org For instance, its reaction with ethylene- and trimethylenediamines can lead to the displacement of two sulfur atoms, forming o-mercaptophenyl-substituted nitrogen heterocycles. rsc.org
Scope of Substituent Introduction on the Benzene Ring and Alkylthio Moiety
The ability to introduce a variety of substituents onto both the benzene ring and the alkylthio moiety of 1,3-Benzodithiole, 2-(ethylthio)- is crucial for fine-tuning its properties for specific applications.
As mentioned previously, modern synthetic methods like C-H activation and borylation offer powerful tools for the regioselective functionalization of the aromatic ring of related benzothiadiazole systems. diva-portal.org These methods could potentially be applied to introduce a wide range of functional groups, including halogens, alkyl, aryl, and nitro groups, onto the benzene portion of the 1,3-benzodithiole core. The introduction of functional groups onto the benzene ring of benzodithiole derivatives has been shown to be achievable, with various groups such as methyl, methoxy, chloro, and fluoro being successfully incorporated. acs.org
The ethylthio moiety also presents opportunities for functionalization. As discussed in the context of alkylation, the exocyclic sulfur atom can be a target for electrophiles. Furthermore, the ethyl group itself could be modified. For instance, radical-mediated reactions could potentially introduce functional groups at the α- or β-positions of the ethyl chain, although such transformations would need to be carefully controlled to avoid competing reactions at other sites in the molecule. The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with α,ω-dihalogenoalkanes to yield either mono- or bis-adducts demonstrates the possibility of extending the alkyl chain and introducing further reactive handles. nih.gov
Table 2: Potential Functionalization Strategies for the Benzene Ring and Ethylthio Moiety
| Moiety | Potential Reaction | Reagents/Conditions | Potential Products | Reference (Analogous Systems) |
| Benzene Ring | C-H Borylation/Cross-Coupling | Ir-catalyst, B₂pin₂; then Pd-catalyst, Aryl-halide | Aryl-substituted 1,3-benzodithioles | diva-portal.org |
| Benzene Ring | Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Nitro/Halo-substituted 1,3-benzodithioles | diva-portal.org |
| Ethylthio Moiety | S-Alkylation | Alkyl halides | Sulfonium salts | nih.gov |
| Ethylthio Moiety | Oxidation | m-CPBA, H₂O₂ | Sulfoxide, Sulfone | acs.orgresearchgate.net |
Incorporation into π-Conjugated Systems
The 1,3-benzodithiole unit is an attractive component for the construction of π-conjugated systems due to its electron-rich nature and the ability of sulfur to participate in conjugation. Such materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). mdpi.compolyu.edu.hknih.gov
The incorporation of the 1,3-benzodithiole moiety into larger conjugated structures can be achieved through various synthetic strategies. Cross-coupling reactions, such as Suzuki and Stille couplings, are commonly employed to link the benzodithiole unit to other aromatic or heteroaromatic systems. mdpi.com For this purpose, a halogenated derivative of 1,3-Benzodithiole, 2-(ethylthio)- would be a key intermediate.
An alternative approach involves the polymerization of functionalized benzodithiole monomers. For example, the synthesis of conducting polymers from thiophene (B33073) derivatives is well-established. mdpi.com By analogy, a suitably functionalized 1,3-benzodithiole derivative could serve as a monomer for the synthesis of novel conducting polymers. The synthesis of tetrathiafulvalene (B1198394) (TTF), a cornerstone of organic conductors, from a 1,3-dithiole-2-thione (B1293655) derivative underscores the potential of such sulfur-containing heterocycles in the development of functional organic materials. rsc.org
The resulting π-conjugated systems incorporating the 1,3-benzodithiole unit would be expected to exhibit interesting photophysical and electrochemical properties, making them promising candidates for a variety of optoelectronic applications.
Applications in Advanced Organic Synthesis
1,3-Benzodithiole (B1625575), 2-(ethylthio)- as a Synthetic Building Block
While direct and extensive literature on the specific applications of 1,3-Benzodithiole, 2-(ethylthio)- is limited, its utility as a synthetic building block can be inferred from the well-established chemistry of the analogous 1,3-dithiane (B146892) and 2-substituted-1,3-benzodithiole systems. These compounds are renowned for their role as "masked" carbonyl groups, enabling a polarity reversal ("umpolung") of the typical electrophilic carbonyl carbon. youtube.com
The key to this functionality lies in the acidity of the proton at the C2 position of the dithiole ring. Treatment with a strong base, such as n-butyllithium, can deprotonate this position to generate a nucleophilic carbanion. youtube.com In the case of 1,3-Benzodithiole, 2-(ethylthio)-, this carbanion would be stabilized by the adjacent sulfur atoms. This nucleophile can then react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form a new carbon-carbon bond.
Subsequent hydrolysis of the resulting 2,2-disubstituted-1,3-benzodithiole, typically under oxidative or mercury(II)-mediated conditions, cleaves the dithioacetal and unmasks the carbonyl group, yielding a ketone or aldehyde. youtube.com This two-step sequence effectively allows the original C2 carbon to function as an acyl anion equivalent, a powerful tool for the construction of complex organic molecules. The ethylthio group at the 2-position of the starting material can potentially influence the reactivity and stability of the intermediate anion and can be cleaved during the hydrolysis step.
The general synthetic strategy is outlined below:
Reaction Scheme: 1,3-Benzodithiole as an Acyl Anion Equivalent
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Deprotonation | 2-Substituted-1,3-benzodithiole | Strong base (e.g., n-BuLi) | 2-Lithio-1,3-benzodithiole |
| 2. Alkylation | 2-Lithio-1,3-benzodithiole + Electrophile (e.g., R-X) | --- | 2-Substituted-2-alkyl-1,3-benzodithiole |
| 3. Hydrolysis | 2-Substituted-2-alkyl-1,3-benzodithiole | HgCl₂/CaCO₃ or other methods | Ketone/Aldehyde |
Role of Benzodithiole Derivatives as Synthetic Reagents
Beyond their role as building blocks, benzodithiole derivatives have been developed into highly effective reagents for specific transformations in organic synthesis, most notably in the field of oligonucleotide chemistry.
The Beaucage Reagent: 3H-1,2-Benzodithiole-3-one 1,1-Dioxide in Oligonucleotide Synthesis
One of the most prominent applications of a benzodithiole derivative is the use of 3H-1,2-Benzodithiole-3-one 1,1-Dioxide, widely known as the Beaucage Reagent, for the sulfurization of phosphite (B83602) triesters in the synthesis of phosphorothioate (B77711) oligonucleotides. sigmaaldrich.commdpi.com These modified nucleic acids, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, exhibit enhanced resistance to nuclease degradation and are crucial tools in antisense therapy.
The Beaucage Reagent offers a significant advantage over other sulfurizing agents due to its high efficiency and speed in the sulfur-transfer reaction. sigmaaldrich.com It is a stable, crystalline solid that can be readily dissolved in acetonitrile (B52724) for use in automated DNA/RNA synthesizers. mdpi.com During the synthesis cycle, after the coupling of a phosphoramidite (B1245037) to the growing oligonucleotide chain, the Beaucage Reagent is introduced to convert the newly formed phosphite triester into a phosphorothioate triester.
Despite its widespread use, the Beaucage Reagent has some limitations, such as its moderate stability in solution on the synthesizer over extended periods. sigmaaldrich.com This has led to the development of alternative sulfurizing agents, though the Beaucage Reagent remains a benchmark in the field.
Comparison of Sulfurizing Reagents in Oligonucleotide Synthesis
| Reagent | Chemical Name | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Beaucage Reagent | 3H-1,2-Benzodithiole-3-one 1,1-Dioxide | High efficiency, fast reaction | Limited long-term solution stability on synthesizer sigmaaldrich.com |
| DDTT | 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | Good stability in solution, effective for RNA synthesis sigmaaldrich.com | May require longer reaction times for certain sequences |
| PADS | Phenylacetyl Disulfide | Cost-effective for large-scale synthesis | May require optimization for high sulfurization efficiency |
Other Benzodithiole-Based Reagents for Functional Group Transformations
The benzodithiole framework is present in other reagents utilized for various functional group transformations. For instance, 1,3-Benzodithiolylium tetrafluoroborate (B81430) has been employed as a protecting group for hydroxyl functions and as a precursor for the synthesis of other complex molecules. sigmaaldrich.com It can react with a range of nucleophiles, leading to the formation of 2-substituted-1,3-benzodithioles, which can then be further manipulated. sigmaaldrich.com
Precursors for Complex Heterocyclic Architectures
Benzodithiole derivatives serve as valuable starting materials for the synthesis of more complex heterocyclic systems. The inherent reactivity of the benzodithiole ring allows for various transformations, leading to the construction of novel molecular architectures with potential applications in materials science and medicinal chemistry.
For example, copper-catalyzed reactions of 2-bromo-benzothioamides with elemental sulfur can lead to the formation of benzodithiole skeletons through a sulfur rearrangement process. acs.org These methodologies provide access to a variety of substituted benzodithioles that can be further elaborated. These benzodithioles can then be converted into other heterocyclic systems, expanding their synthetic utility.
The benzo sigmaaldrich.comacs.orgresearchgate.netdithiazole scaffold, another related heterocyclic system, has been shown to be a valuable synthetic intermediate in the preparation of other privileged aromatic and heteroaromatic targets. acs.org These examples underscore the importance of benzodithiole-type structures as foundational elements in the construction of diverse and complex heterocyclic molecules.
Supramolecular Chemistry and Molecular Recognition Phenomena
Self-Assembly Driven by Intermolecular Interactions Involving 1,3-Benzodithiole (B1625575), 2-(ethylthio)-
No specific studies on the self-assembly of 1,3-Benzodithiole, 2-(ethylthio)- were identified. Research on related dithiole compounds often reveals self-assembly driven by a combination of π-π stacking, hydrogen bonding, and other weak intermolecular forces. The specific influence of the ethylthio group on the assembly of the benzodithiole core remains an open area for investigation.
Investigation of Chalcogen Bonding and S...S Interactions
Chalcogen bonding, a non-covalent interaction involving elements of group 16 (such as sulfur), is a significant factor in the solid-state structures of many sulfur-containing compounds. While the two sulfur atoms within the dithiole ring and the exocyclic sulfur of the ethylthio group in 1,3-Benzodithiole, 2-(ethylthio)- present potential sites for such interactions, no specific crystallographic or theoretical studies detailing these S...S interactions have been found.
Inclusion Complex Formation and Host-Guest Chemistry
Host-guest chemistry involves the encapsulation of one molecule (the guest) within another (the host). The unique electronic and structural properties of dithiole derivatives can make them interesting candidates for either host or guest molecules. However, there is no available research on the formation of inclusion complexes where 1,3-Benzodithiole, 2-(ethylthio)- acts as either a host or a guest.
Integration into Responsive Supramolecular Materials
The disulfide-like linkages and potential for redox activity in dithiole compounds make them attractive components for stimuli-responsive materials. Such materials can change their properties in response to external stimuli like light, heat, or chemical agents. The integration of 1,3-Benzodithiole, 2-(ethylthio)- into such systems has not been described in the available literature.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio) for Structural Elucidation and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the three-dimensional structure and energetic properties of molecules like 1,3-benzodithiole (B1625575) derivatives. These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms (geometry optimization) and calculate associated energies.
Structural Elucidation: DFT methods, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or cc-pVDZ, are widely employed to predict geometric parameters. scielo.org.zanih.gov For benzodithiole systems, calculations would typically confirm the planarity of the benzodithiole ring system and predict key bond lengths and angles. For instance, in related heterocyclic compounds, theoretical calculations have been shown to accurately reproduce experimental data obtained from X-ray crystallography. researchgate.net
Energetics and Thermodynamic Properties: Following geometry optimization, frequency calculations are performed to confirm the structure is a true energy minimum and to derive thermodynamic properties. These calculations can predict parameters such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. Such data is crucial for understanding the stability of the molecule and predicting the thermodynamics of potential reactions.
Table 1: Representative Theoretical Thermodynamic Parameters for a Heterocyclic System Note: This data is illustrative for a related heterocyclic compound, calculated using DFT methods, to demonstrate the type of information generated.
| Parameter | Value |
|---|---|
| Zero-Point Vibrational Energy (ZPVE) | 210.5 kcal/mol |
| Enthalpy (H) | 225.8 kcal/mol |
| Gibbs Free Energy (G) | 175.2 kcal/mol |
Data is representative and sourced from general principles of DFT calculations on similar molecular systems.
Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)
The electronic properties of a molecule are governed by the distribution of its electrons, which can be analyzed through its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily excited. scielo.org.za In studies of 2,1,3-benzothiadiazole (B189464) derivatives, DFT calculations have shown that the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting core. nih.gov For 1,3-Benzodithiole, 2-(ethylthio)-, the dithiole ring and the ethylthio group would significantly influence the FMO energies.
Charge Distribution: Natural Bond Orbital (NBO) analysis is a common method used to study charge distribution, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. scielo.org.zaresearchgate.net This analysis provides insight into the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting sites of chemical reactions. nih.gov
Table 2: Calculated Electronic Properties for Representative Benzothiadiazole Derivatives Note: This data is for analogous small donor molecules to illustrate the typical values obtained from DFT calculations. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative 2a | -5.57 | -3.19 | 2.38 |
| Derivative 2b | -5.35 | -3.27 | 2.08 |
| Derivative 2c | -5.13 | -3.38 | 1.75 |
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Computational methods are highly effective at predicting various types of spectra, which aids in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). scielo.org.zaresearchgate.net Calculations of 1H and 13C NMR spectra for complex organic molecules often show good agreement with experimental results, helping to confirm structural assignments. scielo.org.zaresearchgate.netnih.gov The accuracy of these predictions depends on the chosen DFT functional, basis set, and the inclusion of solvent effects. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). scielo.org.zanih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelength (λmax) can be compared directly with experimental spectra to understand the electronic transitions, which are often π → π* or n → π* in nature for aromatic heterocyclic systems. nih.gov
IR Spectroscopy: Theoretical vibrational frequencies are obtained from the same frequency calculations used to verify optimized geometries. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, C=C bending). While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental FT-IR spectra, aiding in the assignment of complex spectral bands. scielo.org.zasemanticscholar.org
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Thiazolidinone Derivative Note: This table illustrates the typical correlation between experimental FT-IR data and values calculated via the DFT B3LYP method. scielo.org.za
| Vibrational Assignment | Experimental (FT-IR) | Calculated (B3LYP) |
|---|---|---|
| C=O Stretch | 1713 | 1725 |
| C-N Stretch | 1345 | 1327 |
| Aromatic C-H Stretch | 3057 | 3120-3070 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, chemists can map out the entire reaction coordinate and determine the most likely mechanism.
For instance, a proposed mechanism for the copper-catalyzed synthesis of benzodithiole derivatives from 2-bromo-benzothioamides has been computationally supported. acs.org The proposed pathway involves several key steps:
Initial deprotonation of the benzothioamide.
An intramolecular copper-catalyzed Ullmann coupling to form a key benzothietane-2-imine intermediate. acs.org
Cleavage of a C–S bond to yield a ring-opened thiophenolate. acs.org
Subsequent reaction with a sulfur source (like S₈) and cyclization to form the final 1,3-benzodithiole ring system.
DFT calculations can be used to determine the activation barriers for each step, providing evidence for the feasibility of the proposed intermediates and transition states and explaining observed product distributions. nih.gov
Molecular Dynamics Simulations of 1,3-Benzodithiole Systems
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. youtube.com MD simulations provide detailed, atom-level insights into structural dynamics, conformational changes, and intermolecular interactions in condensed phases. nih.govarxiv.orgnih.gov
For a system involving 1,3-benzodithiole derivatives, MD simulations could be used to study:
Conformational Flexibility: Analyzing the rotation and flexibility of the ethylthio side chain.
Intermolecular Interactions: Simulating the compound in a solvent or within a more complex environment, like a biological membrane, to understand how it interacts with its surroundings. nih.gov
Thermodynamic Properties: Calculating properties like diffusion coefficients and radial distribution functions to understand how the molecules are structured in a liquid state. nih.govresearchgate.net
These simulations typically employ classical force fields (e.g., CHARMM, AMBER) and can be run for nanoseconds to microseconds to capture relevant biological or material processes. nih.govnih.gov
Table 4: Typical Parameters for a Molecular Dynamics Simulation of a Heterocyclic Molecule in a Membrane Note: This data is representative of a simulation setup for a related system. nih.gov
| Parameter | Description | Value |
|---|---|---|
| Simulation Package | Software used for the simulation | GROMACS |
| Force Field | Set of parameters describing interatomic potentials | CHARMM36m |
| System Size | Dimensions of the simulation box | ~ 78 x 78 x 96 ų |
| Simulation Time Step | The interval between calculation steps | 2 fs |
Advanced Spectroscopic Elucidation and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the fundamental blueprint of the molecule's carbon-hydrogen framework.
¹H NMR: A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzodithiole ring system and the protons of the ethylthio group. The aromatic protons would likely appear as a complex multiplet, while the ethyl group would present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The chemical shifts would be indicative of their electronic environment.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom in the molecule. This would include distinct resonances for the aromatic carbons, the methine carbon of the dithiole ring, and the two carbons of the ethylthio substituent.
Interactive Data Table: Predicted NMR Data No experimental data found. The following table is a placeholder for predicted values.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H (aromatic) | 7.0 - 7.5 | Multiplet | - |
| ¹H (-S-CH₂-CH₃) | 2.8 - 3.2 | Quartet | ~7 Hz |
| ¹H (-S-CH₂-CH₃) | 1.2 - 1.5 | Triplet | ~7 Hz |
| ¹³C (C=S or C-S) | - | - | - |
| ¹³C (aromatic) | 120 - 140 | - | - |
| ¹³C (-S-CH₂-CH₃) | 25 - 35 | - | - |
Advanced 2D NMR Techniques for Connectivity and Conformation
To definitively assign the ¹H and ¹³C signals and to probe the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be essential. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the ethyl group structure and relationships between aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between carbons and protons, which would be crucial for connecting the ethylthio group to the benzodithiole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate spatial proximities between protons, which could provide insights into the preferred conformation of the ethylthio group relative to the benzodithiole ring.
No experimental data from these techniques for 1,3-Benzodithiole (B1625575), 2-(ethylthio)- could be retrieved from the literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For 1,3-Benzodithiole, 2-(ethylthio)-, the IR spectrum would be expected to show characteristic absorption bands.
Interactive Data Table: Expected IR Absorption Bands No experimental data found. The following table lists expected characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of 1,3-Benzodithiole, 2-(ethylthio)- would be expected to display absorptions characteristic of the benzodithiole chromophore. The specific wavelengths of maximum absorption (λmax) would be indicative of the π-electron system.
No experimental UV-Vis absorption data for this compound were found in the reviewed literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of 1,3-Benzodithiole, 2-(ethylthio)-. The fragmentation pattern would likely involve the loss of the ethyl group or other characteristic cleavages of the dithiole ring.
No experimental mass spectrometry data for this compound were found.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
If 1,3-Benzodithiole, 2-(ethylthio)- can be obtained as a suitable single crystal, X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
No crystallographic data for this compound has been deposited in crystallographic databases or published in the searched literature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3-Benzodithiole, 2-(ethylthio)- derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves thiol substitution reactions or cyclization of dithiole precursors. For example, derivatives with aryl substituents are synthesized via coupling reactions under inert atmospheres (e.g., argon) using catalysts like palladium complexes. Solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature control (0–60°C), and stoichiometric ratios of reactants are critical for optimizing yield. Purification via column chromatography or recrystallization ensures purity. Characterization via / NMR, IR spectroscopy, and mass spectrometry (MS) is essential for structural validation .
Q. How can the purity and structural integrity of 1,3-Benzodithiole derivatives be verified post-synthesis?
- Methodological Answer : Advanced analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups and confirm substitution patterns.
- X-ray Crystallography : Resolves crystal packing and molecular geometry, particularly for semiconductor applications .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating unreacted precursors or byproducts.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What methodologies are employed to analyze the semiconductor properties of 1,3-Benzodithiole derivatives, and how do aryl substituents influence charge transport?
- Methodological Answer :
- Field-Effect Transistor (FET) Measurements : Device fabrication on SiO/Si substrates with gold electrodes evaluates hole/electron mobility () and on/off ratios.
- UV-Vis-NIR Spectroscopy : Assesses optical bandgap and electronic transitions.
- X-ray Diffraction (XRD) : Correlates crystallinity with charge transport efficiency.
Aryl substituents enhance -conjugation and intermolecular interactions, improving charge-carrier mobility. For example, electron-withdrawing groups (e.g., -CF) reduce bandgaps, while bulky substituents may disrupt crystallinity .
Q. How do hydrolysis mechanisms of benzodithiole derivatives inform their stability in different environments, and what experimental approaches are used to study these reactions?
- Methodological Answer : Hydrolysis pathways are pH-dependent. In acidic conditions, protonation of sulfur atoms initiates ring-opening, while alkaline conditions promote nucleophilic attack. Kinetic studies (e.g., UV-Vis monitoring of degradation rates) and isolation of intermediates via HPLC or GC-MS elucidate mechanisms. Stability assays in buffers (pH 1–13) under controlled temperatures (25–60°C) predict shelf-life and environmental persistence .
Q. What ecotoxicological data exists for ethylthio-containing compounds, and how are these assessments conducted in aquatic environments?
- Methodological Answer : Standardized OECD guidelines are used:
- Daphnia magna Acute Toxicity (LC) : 48-hour exposure tests determine lethal concentrations (e.g., 20.2 mg/L for a related compound) .
- Algal Growth Inhibition (EC) : 72-hour assays with Scenedesmus quadricauda measure effects on growth rate (e.g., EC = 11.4 mg/L) .
- Bioaccumulation Studies : Log (octanol-water partition coefficient) predicts environmental persistence. Ethylthio groups may increase lipophilicity, necessitating mitigation strategies for aquatic ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
